11-(2-(Diethylamino)ethoxy)-7,8,9,10-tetrahydro-3-methoxy-6H-cyclohepta(b)quinoline 2HCl
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Overview
Description
11-(2-(Diethylamino)ethoxy)-7,8,9,10-tetrahydro-3-methoxy-6H-cyclohepta(b)quinoline 2HCl is a complex organic compound with a unique structure that combines a quinoline core with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(2-(Diethylamino)ethoxy)-7,8,9,10-tetrahydro-3-methoxy-6H-cyclohepta(b)quinoline 2HCl typically involves multiple steps. One common method starts with the preparation of the quinoline core, followed by the introduction of the diethylaminoethoxy and methoxy groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
11-(2-(Diethylamino)ethoxy)-7,8,9,10-tetrahydro-3-methoxy-6H-cyclohepta(b)quinoline 2HCl can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce quinoline derivatives with additional hydroxyl or carbonyl groups, while reduction may yield fully saturated compounds.
Scientific Research Applications
11-(2-(Diethylamino)ethoxy)-7,8,9,10-tetrahydro-3-methoxy-6H-cyclohepta(b)quinoline 2HCl has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving cell signaling and receptor interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 11-(2-(Diethylamino)ethoxy)-7,8,9,10-tetrahydro-3-methoxy-6H-cyclohepta(b)quinoline 2HCl involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(Diethylamino)ethoxy]ethanol
- 4-[2-(Diethylamino)ethylamino]quinolin-7-ol
- 2-(4-Bromo-5-ethylnylthiophen-2-yl)-6-ethynyl-4-phenylquinoline
Uniqueness
What sets 11-(2-(Diethylamino)ethoxy)-7,8,9,10-tetrahydro-3-methoxy-6H-cyclohepta(b)quinoline 2HCl apart from similar compounds is its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
18833-61-9 |
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Molecular Formula |
C21H32Cl2N2O2 |
Molecular Weight |
415.4 g/mol |
IUPAC Name |
diethyl-[2-[(3-methoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-5-ium-11-yl)oxy]ethyl]azanium;dichloride |
InChI |
InChI=1S/C21H30N2O2.2ClH/c1-4-23(5-2)13-14-25-21-17-9-7-6-8-10-19(17)22-20-15-16(24-3)11-12-18(20)21;;/h11-12,15H,4-10,13-14H2,1-3H3;2*1H |
InChI Key |
KSIDLADLZOQRHC-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCOC1=C2CCCCCC2=[NH+]C3=C1C=CC(=C3)OC.[Cl-].[Cl-] |
Origin of Product |
United States |
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